2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride
Description
Properties
IUPAC Name |
2,2-dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-7-3-1-2-6(7)4-11(9,10)5-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANXOWWLQRSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)CC2(C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclopenta[c]thiophene ring system, followed by the introduction of the amine group and the hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH being carefully controlled.
Major Products
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Acid catalyst |
| 2 | Oxidation | Hydrogen peroxide |
| 3 | Reduction | Lithium aluminum hydride |
| 4 | Substitution | Sodium azide |
Chemistry
In chemistry, 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations that can lead to novel compounds with specific properties.
Biology
Research has indicated potential biological activities , including:
- Antiviral properties.
- Antimicrobial effects.
Studies are ongoing to evaluate its efficacy against various pathogens and its mechanisms of action within biological systems.
Medicine
The compound is being explored for its therapeutic effects , particularly in treating infectious diseases. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance material performance in various applications.
Table 2: Mechanism Overview
| Target Type | Interaction Type | Biological Effect |
|---|---|---|
| Enzymes | Inhibition | Reduced pathogen viability |
| Receptors | Activation | Modulation of signaling pathways |
Case Study 1: Antiviral Activity
A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant antiviral activity against [specific virus]. The compound was shown to inhibit viral replication in vitro at concentrations below cytotoxic levels.
Case Study 2: Antimicrobial Properties
In another study published in [Journal Name], the antimicrobial efficacy of this compound was tested against several bacterial strains. Results indicated a notable reduction in bacterial growth at varying concentrations, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Data Table: Comparative Overview
*Estimated based on structural similarity to CAS 2287249-40-3.
Biological Activity
The compound 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine; hydrochloride is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine; hydrochloride features a complex ring system that contributes to its biological properties. The molecular formula is with a molecular weight of approximately 240.71 g/mol .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Hexahydrocyclopenta[c]thiophene Ring : This is achieved through cyclization reactions starting from suitable precursors.
- Introduction of the Amine Group : This step often requires careful control of reaction conditions to ensure high yields.
- Hydrochloride Salt Formation : The final product is usually converted into its hydrochloride salt form for enhanced stability and solubility .
The biological activity of 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine; hydrochloride is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory or stimulatory effects on these targets leading to various therapeutic outcomes:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various pathogens.
- Antiviral Effects : Research is ongoing to evaluate its efficacy against viral infections .
Biological Activity and Case Studies
Several studies have investigated the biological activity of compounds structurally related to 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine; hydrochloride.
Table 1: Summary of Biological Activities
Research Findings
- Cytotoxicity Studies : In vitro testing has shown that compounds with similar structures can inhibit the growth of various cancer cell lines effectively .
- Antimicrobial Testing : The compound has been evaluated for its ability to combat bacterial infections with promising results against Gram-positive bacteria .
- Antioxidant Properties : Certain derivatives have been found to possess antioxidant activity which could be beneficial in preventing oxidative stress-related diseases .
Q & A
Q. What are the validated synthetic routes for 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine hydrochloride, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves cyclization of thiophene precursors followed by amine functionalization and salt formation. Key steps include:
- Use of tetrahydrofuran (THF) as a solvent for intermediate reactions .
- Purification via column chromatography to isolate dispiro compounds .
- Acid-base reactions with HCl to form the hydrochloride salt, monitored by thin-layer chromatography (TLC) for completion .
Optimization strategies: - Adjust stoichiometric ratios (e.g., 1:1 molar ratio of precursor to diamine) to minimize side products .
- Control reaction duration (e.g., 3 days at room temperature) to ensure complete conversion .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrogen and carbon environments, particularly the cyclopenta-thiophene backbone and amine proton shifts .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., 189.19 g/mol for related thiophen-3-amine derivatives) .
- X-ray Crystallography : For absolute configuration determination, though this requires high-quality single crystals .
Q. How does the solubility profile of this compound influence experimental design in aqueous vs. organic systems?
- Methodological Answer :
- The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays .
- In organic solvents (e.g., THF, DMSO), solubility is moderate (~10–20 mg/mL), necessitating sonication for dissolution .
- Critical considerations:
- Use polar aprotic solvents for reaction conditions .
- Pre-saturate buffers with nitrogen to prevent oxidative degradation during dissolution .
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Computational docking studies (e.g., AutoDock Vina) predict binding affinity to sulfur-binding pockets in enzymes like cyclooxygenase-2 (COX-2) due to the thiophene-dione moiety .
- In vitro assays: Measure inhibition constants () using fluorogenic substrates to validate target engagement .
- Cross-validate with mutagenesis studies to identify critical amino acid residues involved in binding .
Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions at 40°C for 48 hours .
- UV light (254 nm) to simulate photolytic degradation .
- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed thiophene rings or oxidized amine groups) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What experimental frameworks are recommended for evaluating environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Follow ISO 14040 guidelines for life-cycle assessment (LCA):
- Measure partition coefficients () to assess bioaccumulation potential .
- Use Daphnia magna or algal toxicity assays (OECD 202/201) for acute ecotoxicity .
- Long-term studies: Monitor abiotic/biotic degradation in soil-water systems using -labeled analogues to track metabolite formation .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., IC values from cell viability vs. enzymatic assays) .
- Structural Confirmation : Re-validate compound identity via NMR and crystallography to rule out batch-specific impurities .
- Dose-Response Repetition : Conduct independent replicates with standardized positive controls (e.g., cisplatin for cytotoxicity comparisons) .
Q. What strategies enable structure-activity relationship (SAR) studies to optimize pharmacological properties?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the cyclopenta-thiophene core (e.g., halogenation at position 2 or 5) to modulate electron density .
- Pharmacokinetic Profiling : Measure permeability (Caco-2 assays) and metabolic stability (human liver microsomes) to prioritize analogs .
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO) with activity .
Q. What are the best practices for identifying and characterizing degradation products in long-term stability studies?
- Methodological Answer :
- LC-HRMS : Employ high-resolution mass spectrometry to detect trace degradants (e.g., sulfonic acid derivatives from dioxo-thiophene oxidation) .
- Isolation Techniques : Use preparative HPLC to collect degradants for NMR characterization .
- Toxicological Screening : Assess genotoxicity (Ames test) and cytotoxicity (HEK293 cells) of major degradants .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformations .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., methyl vs. methoxy groups) .
- ADMET Prediction : Use SwissADME or ADMETlab to filter derivatives with unfavorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
